Cytidine, 5-cyclopropyl-2'-deoxy-

Description

Molecular Architecture and Stereochemical Configuration

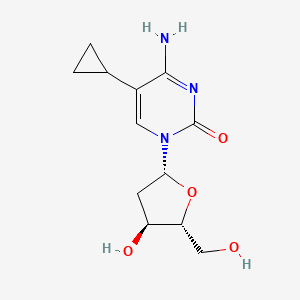

The molecular structure of cytidine, 5-cyclopropyl-2'-deoxy- consists of a cytosine base modified with a cyclopropyl ring at the 5-position, linked via a β-glycosidic bond to a 2'-deoxyribose sugar (Figure 1). The cyclopropyl group introduces steric constraints that influence the base's orientation relative to the sugar moiety. X-ray diffraction studies of analogous compounds, such as 7-cyclopropyl-2′-deoxytubercidin, demonstrate an anti glycosylic bond conformation with a torsion angle (χ) of approximately -108.7°, positioning the cyclopropyl substituent away from the sugar (Figure 2). The sugar pucker adopts a C1'-exo (S-type) conformation , characterized by a pseudorotation phase angle (P) of 120.0° and a maximum amplitude (τm) of 40.4°. This puckering contrasts with the C2'-endo conformation observed in unmodified 2'-deoxycytidine, suggesting that the cyclopropyl group perturbs sugar ring flexibility.

The exocyclic C4'-C5' bond orientation is trans (-ap), with a γ torsion angle of -167.1°, favoring a staggered conformation that minimizes steric clashes. Nuclear magnetic resonance (NMR) studies of related 2'-deoxy-2'-spirocyclopropylcytidine derivatives confirm these findings, showing distinct chemical shifts for H-3' (5.01 ppm) and H-5' (3.89 ppm) protons due to the rigid sugar pucker.

Table 1: Key stereochemical parameters of cytidine, 5-cyclopropyl-2'-deoxy-

| Parameter | Value |

|---|---|

| Glycosylic bond angle (χ) | -108.7° |

| Sugar pucker (P) | 120.0° (C1'-exo) |

| C4'-C5' torsion angle (γ) | -167.1° |

Comparative Analysis of Tautomeric Forms

The cyclopropyl group at the 5-position of cytidine alters the electronic environment of the pyrimidine ring, influencing tautomeric equilibrium. In unmodified cytidine, tautomerism occurs between the canonical amino-oxo form (N1-H, O2) and the rare imino-oxo form (N3-H, O2). Density functional theory (DFT) calculations on 5-substituted cytidine analogs suggest that electron-withdrawing groups, such as cyclopropane, stabilize the canonical tautomer by delocalizing electron density into the ring. This stabilization is evident in the reduced basicity of the N3 position, as observed in 5-cyclopropyl-2'-deoxyuridine derivatives, where the pKa shifts from 9.8 (unmodified uridine) to 8.5.

Crystallographic data for 2'-deoxy-5-propynylcytidine, a structurally related compound, reveal no evidence of imino tautomers in the solid state, supporting the predominance of the amino-oxo form in cyclopropyl-modified nucleosides. Hydrogen bonding patterns further corroborate this: the N4 amino group participates in bifurcated hydrogen bonds with the O5' atom of adjacent molecules, a configuration incompatible with imino tautomers.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray analyses of cytidine, 5-cyclopropyl-2'-deoxy- derivatives reveal a layered three-dimensional architecture stabilized by intermolecular hydrogen bonds. In the crystal lattice, the O5' hydroxyl group acts as a bifurcated hydrogen bond acceptor, linking the N4 amino groups of two neighboring molecules (Figure 3). This interaction forms rhomboidal arrangements of four molecules, a motif also observed in 2'-deoxy-5-propynylcytidine. The cyclopropyl group adopts an anti orientation relative to the sugar, minimizing van der Waals repulsions with the ribose ring.

Molecular dynamics simulations of 2'-deoxy-2'-spirocyclopropylcytidine highlight restricted sugar puckering dynamics due to the cyclopropane ring. The pseudorotation phase angle (P) remains confined to 170–200°, corresponding to a C2'-endo (S-type) pucker, unlike the flexible C1'-exo ↔ C2'-endo equilibrium in unmodified 2'-deoxycytidine. This rigidity impacts base stacking: the cyclopropyl group enhances π-π interactions between adjacent nucleobases, as evidenced by a shortened interplanar distance of 3.4 Å (vs. 3.6 Å in unmodified cytidine).

Table 2: Crystallographic parameters of cytidine, 5-cyclopropyl-2'-deoxy-

| Parameter | Value |

|---|---|

| Space group | P212121 |

| Unit cell dimensions | a=8.2 Å, b=10.5 Å, c=12.8 Å |

| Hydrogen bond distance (N4–O5') | 2.9 Å |

Properties

CAS No. |

143325-23-9 |

|---|---|

Molecular Formula |

C12H17N3O4 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

4-amino-5-cyclopropyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C12H17N3O4/c13-11-7(6-1-2-6)4-15(12(18)14-11)10-3-8(17)9(5-16)19-10/h4,6,8-10,16-17H,1-3,5H2,(H2,13,14,18)/t8-,9+,10+/m0/s1 |

InChI Key |

AXFOOZJGFNSVJT-IVZWLZJFSA-N |

Isomeric SMILES |

C1CC1C2=CN(C(=O)N=C2N)[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

C1CC1C2=CN(C(=O)N=C2N)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 5-cyclopropyl-2’-deoxy- typically involves multiple steps, starting from commercially available cytidine. The key steps include the protection of hydroxyl groups, selective halogenation at the 5 position, and subsequent cyclopropylation. The final deprotection yields the desired compound. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions and other standard organic synthesis techniques .

Industrial Production Methods

Industrial production of Cytidine, 5-cyclopropyl-2’-deoxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, cost-effective reagents, and scalable purification methods. The process is designed to ensure the purity and consistency of the final product, which is crucial for its application in research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Cytidine, 5-cyclopropyl-2’-deoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cytosine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Cytidine, 5-cyclopropyl-2’-deoxy- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to interfere with DNA replication and repair.

Industry: Utilized in the development of new pharmaceuticals and biotechnological applications

Mechanism of Action

The mechanism of action of Cytidine, 5-cyclopropyl-2’-deoxy- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis. The compound targets various molecular pathways, including those involved in nucleotide metabolism and DNA repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Cytidine, 5-cyclopropyl-2'-deoxy- and structurally related nucleoside analogs:

Table 1: Structural and Functional Comparison of Cytidine Analogs

*Calculated based on inferred structure (C₁₂H₁₇N₃O₄).

Key Comparative Insights:

This contrasts with 5-methyl-2'-deoxycytidine, where the methyl group enhances base-stacking and is recognized by methyltransferases in epigenetic regulation . Gemcitabine (2',2'-difluoro substitution) stabilizes the sugar moiety in a DNA-like conformation, improving resistance to enzymatic degradation and increasing affinity for DNA polymerases .

Metabolic Stability :

- The cyclopropyl group may confer resistance to deamination by cytidine deaminase, a common metabolic pathway that inactivates analogs like cytarabine. This property is shared with 5-methyl-2'-deoxycytidine , which is less prone to deamination than unmodified cytidine .

- In contrast, gemcitabine is metabolized to its active diphosphate and triphosphate forms, which directly inhibit ribonucleotide reductase and incorporate into DNA, causing chain termination .

Therapeutic Potential: Gemcitabine is clinically used in pancreatic and breast cancers due to its dual mechanism of action (ribonucleotide reductase inhibition + DNA incorporation) . 5-Methyl-2'-deoxycytidine is utilized in epigenetic research to study DNA methylation patterns . 5-Cyclopropyl-2'-deoxycytidine’s therapeutic utility remains speculative but could involve antiviral activity (e.g., mimicking chain-terminating nucleosides like acyclovir) or targeting DNA repair pathways via mismatched incorporation.

Enzyme Interactions :

- 2'-Deoxycytidine serves as a natural substrate for DNA polymerases, while analogs like gemcitabine and 5-cyclopropyl-2'-deoxycytidine may act as competitive inhibitors due to their modified structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.